

Allyl Octanoate as a Fragrance Ingredient: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl octanoate (CAS No. 4230-97-1), also known as allyl caprylate, is a synthetic fragrance and flavoring ingredient valued for its fruity and pineapple-like aroma.[1][2] It is an ester of allyl alcohol and octanoic acid.[1] This technical guide provides an in-depth overview of **allyl octanoate**, focusing on its physicochemical properties, use in consumer products, and a comprehensive safety profile based on current scientific data. Detailed experimental protocols and relevant biological pathways are also presented to support further research and safety assessment.

Physicochemical Properties

Allyl octanoate is a colorless to pale yellow oily liquid.[1][3] Its key physical and chemical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C11H20O2	[1]
Molecular Weight	184.27 g/mol	[4]
CAS Number	4230-97-1	[4]
FEMA Number	2037	[5]
Appearance	Colorless to pale yellow oily liquid	[1][3]
Odor Profile	Fruity, pineapple, sweet, waxy, fatty	[6]
Boiling Point	87-88 °C @ 6 mmHg	[1]
Flash Point	78.89 °C (174.00 °F) TCC	[7]
Density	0.872-0.880 g/cm³ @ 25°C	[3]
Refractive Index	1.432-1.434 @ 20°C	[3]
Solubility	Insoluble in water; soluble in ethanol and fixed oils	[1][3]
Vapor Pressure	0.0424 hPa @ 20°C (est.)	[6]

Use as a Fragrance and Flavor Ingredient

Allyl octanoate is used in a variety of consumer products to impart a fruity, pineapple-like fragrance. It is a key ingredient in perfumes, cosmetics, lotions, creams, and bath products.[1] It also serves as a flavoring agent in beverages, confectionery, baked goods, and chewing gums.[1] The Flavor and Extract Manufacturers Association (FEMA) has designated allyl octanoate as Generally Recognized as Safe (GRAS) for its use as a flavoring agent (FEMA number 2037).[5][8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3][9]

Safety Assessment



A comprehensive safety assessment of **allyl octanoate** has been conducted by the Research Institute for Fragrance Materials (RIFM), concluding that it is safe for its intended use as a fragrance ingredient under the current declared levels of use.[4] The safety evaluation covers several key endpoints, which are summarized below.

Genotoxicity

Based on available data, **allyl octanoate** is not considered to be genotoxic.[4] A BlueScreen assay, a human cell-based test for genotoxicity and cytotoxicity, showed negative results for genotoxicity with and without metabolic activation.[4][10] Read-across data from the structurally related allyl heptanoate, which was non-clastogenic in an in vitro micronucleus test, further supports this conclusion.[4]

Repeated Dose and Reproductive Toxicity

No dedicated repeated dose or reproductive toxicity studies are available for **allyl octanoate**. However, read-across data from allyl heptanoate is used for risk assessment. The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity from a study on allyl heptanoate was determined to be 84.25 mg/kg/day.[4] The calculated Margin of Exposure (MOE) for **allyl octanoate** based on this NOAEL is greater than 100, indicating no safety concern for repeated dose and reproductive toxicity at current exposure levels.[4]

Skin Sensitization

Limited skin sensitization data is available for **allyl octanoate** itself. Therefore, a read-across approach using data from allyl heptanoate is employed. Based on this, **allyl octanoate** is not expected to be a skin sensitizer under the current declared levels of use.[4] The risk of skin sensitization is evaluated using a Quantitative Risk Assessment (QRA) approach, which determines a No Expected Sensitization Induction Level (NESIL).[4][11]

Phototoxicity and Photoallergenicity

Allyl octanoate is not expected to be photoirritating or photoallergenic.[4] Its UV/Vis absorption spectrum shows no significant absorbance in the range of 290 to 700 nm, which is the range of concern for photosafety.[4]

Respiratory Toxicity



There are no inhalation toxicity data available for **allyl octanoate**. The risk is assessed using the Threshold of Toxicological Concern (TTC) approach. The estimated inhalation exposure to **allyl octanoate** from consumer products is below the Cramer Class III TTC value, indicating a low risk of local respiratory effects.[4]

Experimental Protocols Genotoxicity: In Vitro Micronucleus Test (OECD 487)

The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells, which can indicate chromosomal damage.[12][13]

Methodology:

- Cell Culture: Human or rodent cell lines (e.g., human peripheral blood lymphocytes, CHO cells) are cultured to a suitable density.[12][14]
- Exposure: Cells are exposed to at least three analyzable concentrations of the test substance, with and without a metabolic activation system (S9 fraction), for a defined period (e.g., 3-24 hours).[12][14]
- Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one cell division.[14]
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).
- Scoring: The frequency of micronucleated cells is scored in at least 2000 binucleated cells per concentration.[14]
- Data Analysis: Statistical analysis is performed to determine if there is a significant, dosedependent increase in micronucleated cells compared to the negative control.

Genotoxicity: BlueScreen™ HC Assay

The BlueScreen™ HC assay is a high-throughput in vitro screening assay that measures both genotoxicity and cytotoxicity.[2][15]



Methodology:

- Cell Line: A genetically modified human lymphoblastoid TK6 cell line containing a Gaussia luciferase (GLuc) reporter linked to the GADD45a gene is used.[15]
- Exposure: Cells are exposed to a range of concentrations of the test substance in 96-well plates, with and without a metabolic activation system (S9).[16]
- Incubation: Plates are incubated for a defined period.
- Measurement:
 - Cytotoxicity: Cell density is measured by absorbance.[2]
 - Genotoxicity: The expression of GLuc, which is induced by genotoxic stress, is quantified by measuring luminescence after the addition of a substrate.[15]
- Data Analysis: Results are scaled relative to vehicle controls, and automated software provides a classification of positive or negative for genotoxicity and cytotoxicity.

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the skin sensitization potential of a substance in human volunteers.[17]

Methodology:

- Induction Phase:
 - A patch containing the test material at a non-irritating concentration is applied to the skin of volunteers (typically on the back) for 24 hours.[18]
 - This is repeated nine times over a three-week period at the same application site.[18]
- Rest Phase: A two-week rest period with no applications follows the induction phase.[18]
- Challenge Phase:

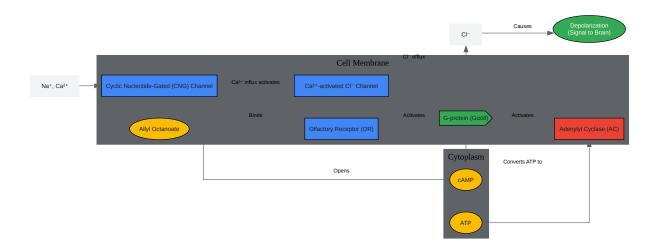


- A challenge patch with the test material is applied to a naive skin site.[18]
- The site is evaluated for signs of an allergic reaction (e.g., erythema, edema) at 24, 48,
 and 72 hours after application.[17]
- Re-challenge (if necessary): If a reaction is observed during the challenge phase, a rechallenge may be performed to confirm the result.[18]

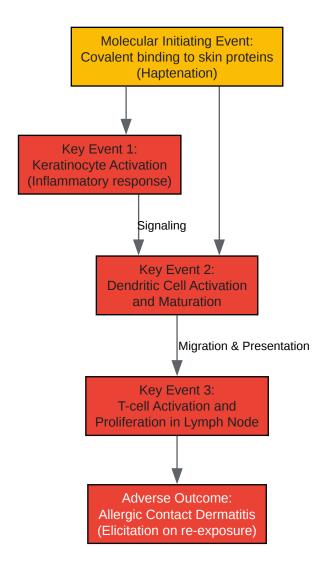
Signaling Pathways and Workflows Olfactory Signal Transduction Pathway

The perception of smell is initiated by the binding of odorant molecules, such as **allyl octanoate**, to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs). This triggers a cascade of intracellular events leading to the transmission of a signal to the brain.[6][7]

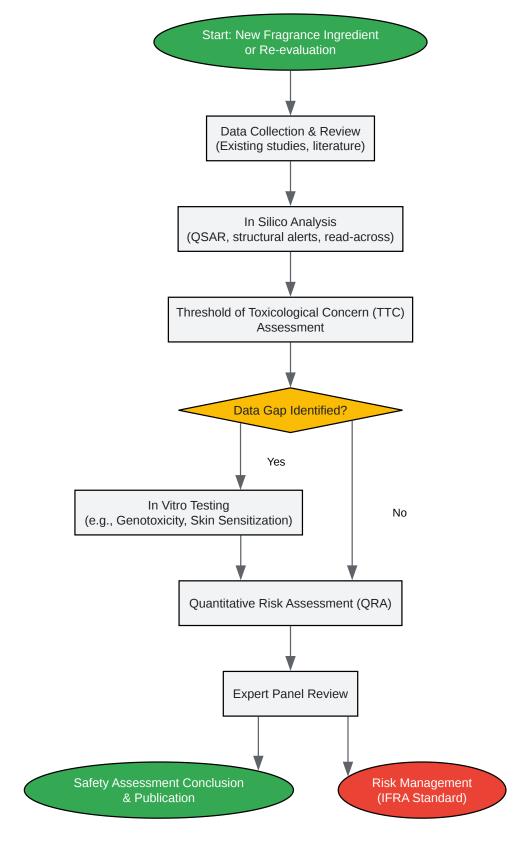












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 To cite this document: BenchChem. [Allyl Octanoate as a Fragrance Ingredient: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584829#use-of-allyl-octanoate-as-a-fragrance-ingredient]

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